2-(Furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines furan, nitrophenyl, and chromeno-pyrrole moieties, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with a suitable pyrrole derivative under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. For instance, its nitrophenyl group can interact with enzymes involved in oxidative stress pathways, leading to the inhibition of these enzymes and subsequent cell death in cancer cells. The furan moiety can also bind to DNA, causing disruptions in DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-[(furan-2-yl)methyl]-1-(4-aminophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an amino group instead of a nitro group.
2-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H14N2O6 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14N2O6/c25-20-16-5-1-2-6-17(16)30-21-18(20)19(13-7-9-14(10-8-13)24(27)28)23(22(21)26)12-15-4-3-11-29-15/h1-11,19H,12H2 |
InChI Key |
ZLLZWYDBTLGQES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CO5 |
Origin of Product |
United States |
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